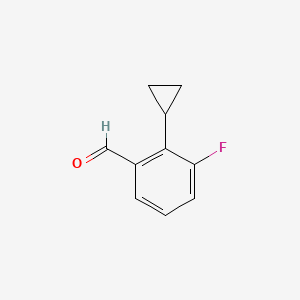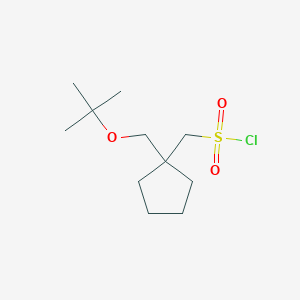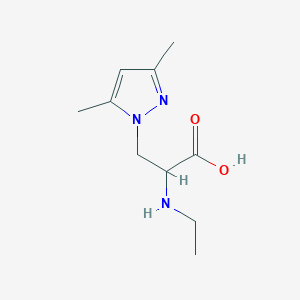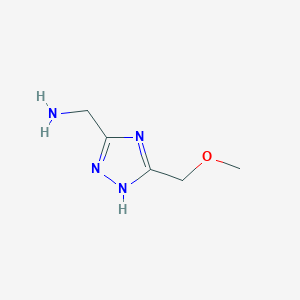
3-(Cycloheptyloxy)-2-methylpropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cycloheptyloxy)-2-methylpropane-1-sulfonyl chloride is an organic compound characterized by the presence of a cycloheptyloxy group, a methyl group, and a sulfonyl chloride group attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cycloheptyloxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3-(Cycloheptyloxy)-2-methylpropane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{3-(Cycloheptyloxy)-2-methylpropane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions can help in achieving high yields and purity of the final product.
化学反応の分析
Types of Reactions
3-(Cycloheptyloxy)-2-methylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols or thiols.
Sulfonic Acid: Formed from hydrolysis.
科学的研究の応用
3-(Cycloheptyloxy)-2-methylpropane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Cycloheptyloxy)-2-methylpropane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
類似化合物との比較
Similar Compounds
- 3-(Cycloheptyloxy)-2-methylpropane-1-sulfonic acid
- 3-(Cycloheptyloxy)-2-methylpropane-1-sulfonamide
- 3-(Cycloheptyloxy)-2-methylpropane-1-sulfonate
Uniqueness
3-(Cycloheptyloxy)-2-methylpropane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and various industrial applications.
特性
分子式 |
C11H21ClO3S |
|---|---|
分子量 |
268.80 g/mol |
IUPAC名 |
3-cycloheptyloxy-2-methylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-10(9-16(12,13)14)8-15-11-6-4-2-3-5-7-11/h10-11H,2-9H2,1H3 |
InChIキー |
REXZDGNJSXEWNS-UHFFFAOYSA-N |
正規SMILES |
CC(COC1CCCCCC1)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethylamine](/img/structure/B15327171.png)
![7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B15327186.png)
![rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride](/img/structure/B15327187.png)


![3-[2-Bromo-1-(3-chlorophenyl)ethoxy]oxolane](/img/structure/B15327204.png)
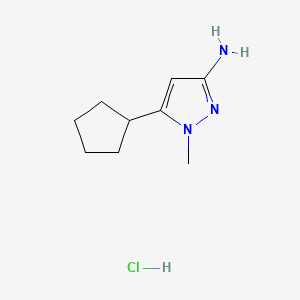
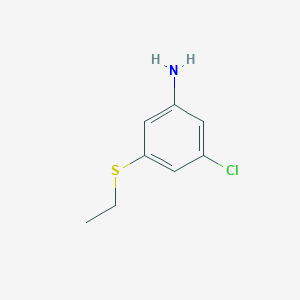
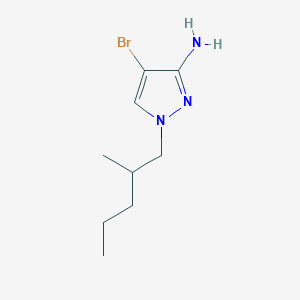
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-pyrazol-4-amine](/img/structure/B15327229.png)
